molecular formula C16H14FN3O2 B14924966 N-(4-fluoro-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-fluoro-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924966
M. Wt: 299.30 g/mol
InChI Key: MXCSZYKFIBQBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(4-Fluoro-2-methylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a fluorinated phenyl group, a methylated isoxazole ring, and a pyridine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluoro-2-methylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and hydroxylamine.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoro-2-methylphenol as a starting material.

    Coupling with Pyridine Carboxamide: The final step involves coupling the isoxazole intermediate with a pyridine carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-fluoro-2-methylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~4~-(4-fluoro-2-methylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-fluoro-2-methylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: A precursor used in the synthesis of the target compound.

    2-Fluoro-4-methylpyridine: Another fluorinated pyridine derivative with similar structural features.

Uniqueness

N~4~-(4-fluoro-2-methylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of a fluorinated phenyl group, a methylated isoxazole ring, and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H14FN3O2/c1-8-6-11(17)4-5-13(8)19-15(21)12-7-9(2)18-16-14(12)10(3)20-22-16/h4-7H,1-3H3,(H,19,21)

InChI Key

MXCSZYKFIBQBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.